Cas no 80689-20-9 (2(3H)-Benzothiazolone,5,6-dimethyl-)

2(3H)-Benzothiazolone, 5,6-dimethyl- is a heterocyclic organic compound featuring a benzothiazolone core substituted with methyl groups at the 5 and 6 positions. This structure imparts unique chemical properties, making it valuable in synthetic organic chemistry and pharmaceutical research. The compound exhibits potential as an intermediate in the development of biologically active molecules, particularly in the synthesis of antimicrobial or anti-inflammatory agents. Its well-defined molecular framework allows for precise modifications, enhancing its utility in structure-activity relationship studies. The methyl substitutions may improve stability and solubility, facilitating its application in diverse experimental conditions. This compound is typically characterized by high purity and consistent performance in research settings.
2(3H)-Benzothiazolone,5,6-dimethyl- structure
80689-20-9 structure
Product Name:2(3H)-Benzothiazolone,5,6-dimethyl-
CAS No:80689-20-9
MF:C9H9NOS
MW:179.238860845566
CID:707764
PubChem ID:45077396
Update Time:2025-10-25

2(3H)-Benzothiazolone,5,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Benzothiazolone,5,6-dimethyl-
    • 2(3H)-Benzothiazolone,5,6-dimethyl-(9CI)
    • A922645
    • 5,6-Dimethylbenzo[d]thiazol-2(3H)-one
    • SCHEMBL11344106
    • 80689-20-9
    • 5,6-Dimethyl-2(3H)-benzothiazolone
    • DTXSID201296953
    • 5,6-dimethyl-3H-1,3-benzothiazol-2-one
    • Inchi: 1S/C9H9NOS/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11)
    • InChI Key: NXFZVNGILJWVEL-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=C(C)C(C)=CC1=2)=O

Computed Properties

  • Exact Mass: 179.04
  • Monoisotopic Mass: 179.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.4A^2

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2(3H)-Benzothiazolone,5,6-dimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:80689-20-9)2(3H)-Benzothiazolone,5,6-dimethyl-
Order Number:A922645
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:33
Price ($):372.0
Email:sales@amadischem.com

Additional information on 2(3H)-Benzothiazolone,5,6-dimethyl-

2(3H)-Benzothiazolone,5,6-Dimethyl-: A Comprehensive Overview

The compound with CAS No 80689-20-9, commonly referred to as 2(3H)-benzothiazolone,5,6-dimethyl-, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound belongs to the benzothiazolone family, which is characterized by its aromatic heterocyclic structure. The benzothiazolone framework is widely studied due to its unique electronic properties and reactivity, making it a valuable component in numerous chemical reactions and material syntheses.

Recent advancements in the field of organic chemistry have shed new light on the potential of 2(3H)-benzothiazolone,5,6-dimethyl-. Researchers have explored its role as a versatile building block in the synthesis of advanced materials, such as organic semiconductors and optoelectronic devices. The dimethyl substitution at positions 5 and 6 of the benzothiazolone ring introduces steric effects that can significantly influence the compound's electronic properties and reactivity. This makes it an attractive candidate for applications in drug design and catalysis.

In terms of synthesis, 2(3H)-benzothiazolone,5,6-dimethyl- can be prepared through various methods, including condensation reactions and oxidative cyclizations. These methods have been optimized in recent studies to improve yield and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to achieve high yields of this compound. Such innovations highlight the ongoing efforts to refine synthetic routes for benzothiazolone derivatives, ensuring their accessibility for large-scale applications.

The electronic properties of 2(3H)-benzothiazolone,5,6-dimethyl- have been extensively studied using computational chemistry techniques. These studies reveal that the dimethyl substituents at positions 5 and 6 modulate the compound's conjugation and electron distribution, which are critical factors in determining its optical and electronic behavior. Such insights are invaluable for designing materials with tailored properties for specific applications.

One of the most promising applications of 2(3H)-benzothiazolone,5,6-dimethyl- lies in its use as a precursor for advanced materials. For example, researchers have utilized this compound to synthesize novel organic semiconductors with improved charge transport properties. These materials show potential for use in next-generation electronic devices, such as flexible displays and thin-film transistors.

Moreover, 2(3H)-benzothiazolone,5,6-dimethyl- has found applications in the field of drug discovery. Its unique structure allows it to act as a scaffold for designing bioactive molecules with potential therapeutic effects. Recent studies have explored its role as an inhibitor of certain enzymes involved in disease pathways, demonstrating its potential as a lead compound for drug development.

In conclusion, 2(3H)-benzothiazolone,5,6-dimethyl- (CAS No 80689-20-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and structural features make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

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Amadis Chemical Company Limited
(CAS:80689-20-9)2(3H)-Benzothiazolone,5,6-dimethyl-
A922645
Purity:99%
Quantity:1g
Price ($):372.0
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